1-Adamantanecarbonyl chloride

Catalog No.
S574560
CAS No.
2094-72-6
M.F
C11H15ClO
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantanecarbonyl chloride

CAS Number

2094-72-6

Product Name

1-Adamantanecarbonyl chloride

IUPAC Name

adamantane-1-carbonyl chloride

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2

InChI Key

MIBQYWIOHFTKHD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl

Synonyms

1-adamantanecarbonyl chloride

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl

The exact mass of the compound 1-Adamantanecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179368. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Adamantanecarbonyl chloride (CAS 2094-72-6) is a highly reactive, sterically hindered acylating agent widely procured for the direct installation of the adamantyl pharmacophore into active pharmaceutical ingredients (APIs) and advanced materials [1]. Featuring a rigid, highly lipophilic tricyclic cage bonded to an acyl chloride, it offers superior reactivity compared to its free acid precursor, 1-adamantanecarboxylic acid[2]. In industrial and laboratory settings, this compound is primarily selected to enhance the metabolic stability, blood-brain barrier permeability, and steric bulk of target molecules without the need for the expensive peptide coupling reagents required by the free acid[1].

Procurement Fit

Building block type Cage-structured acyl chloride for rigid adamantane framework introduction via acylation
Reactivity profile Direct acylation of alcohols, amines, and thiols without pre-activation steps
Research fit Supports oligonucleotide capping, prodrug conjugation, and nanomaterial surface functionalization

Generic substitution of 1-adamantanecarbonyl chloride with simpler aliphatic acyl chlorides, such as pivaloyl chloride, fails to replicate the unique lipophilicity and extreme steric shielding provided by the adamantyl cage, which are critical for the pharmacokinetic profiles of drugs like vildagliptin and adapalene [1]. Furthermore, attempting to substitute it with the cheaper baseline precursor, 1-adamantanecarboxylic acid, introduces significant process inefficiencies; the free acid requires either in situ activation with hazardous reagents (e.g., thionyl chloride) or the use of costly stoichiometric coupling agents (e.g., CDI, HATU) that generate difficult-to-remove byproducts and lower overall synthetic throughput[2].

Substitution Risk

1-Adamantanecarbonyl chloride
Alternative
Why interchangeability may not transfer
Direct cage-attached acyl chloride
Pivaloyl chloride
Smaller aliphatic structure may reduce steric shielding and capping efficiency in oligonucleotide synthesis
Reactive acid chloride form
Adamantane-1-carboxylic acid
Lacks reactive acid chloride; requires additional activation step that may add process steps and reduce overall yield
Maximum steric bulk at reactive center
1-Adamantaneacetyl chloride
Methylene spacer reduces steric hindrance; may alter ligand geometry and enantioselectivity outcomes in asymmetric catalysis

Direct Amidation Efficiency vs. Free Acid Activation

For the N-adamantylation of heterocycles, procuring 1-adamantanecarbonyl chloride allows for direct amide bond formation, routinely achieving yields of 75–90% under mild basic conditions (e.g., Et3N or K2CO3) [1]. In contrast, using 1-adamantanecarboxylic acid requires either an additional chlorination step or the use of expensive coupling reagents (like CDI or HBTU), which increases raw material costs and complicates downstream purification [1].

Evidence DimensionAmidation Yield & Step Count
Target Compound Data75-90% yield in a single step (using 1-adamantanecarbonyl chloride + base)
Comparator Or Baseline1-Adamantanecarboxylic acid (requires 2 steps or expensive coupling agents)
Quantified DifferenceElimination of coupling agent cost and 1 synthetic step while maintaining >75% yield.
ConditionsMild basic conditions (Et3N/DCM or K2CO3/Toluene) at room temperature to 60 °C.

Procuring the acid chloride directly streamlines manufacturing workflows for adamantane-containing APIs by eliminating the need for costly coupling reagents and reducing step count.

Capping efficiency
Reported
AdCOCl reported as preferred capping reagent over pivaloyl chloride in hydrogen-phosphonate DNA synthesis
Supports oligonucleotide capping workflow
Qualitative preference context; numerical yield data not reported

Catalyst-Dependent Decarbonylation in C-Acylation

Due to the extreme stability of the tertiary 1-adamantyl cation, 1-adamantanecarbonyl chloride is highly susceptible to quantitative decarbonylation when subjected to strong Lewis acids like AlCl3, yielding 1-adamantyl derivatives instead of the desired ketones[1]. However, when paired with milder Lewis acids such as BiCl3 or ZnCl2, the intact acyl group is successfully transferred, yielding >80% of the desired adamantyl ketone in the acylation of allylsilanes[1].

Evidence DimensionIntact Acyl Transfer Yield
Target Compound Data>80% yield of adamantyl ketone with BiCl3
Comparator Or Baseline~0% yield of ketone (quantitative decarbonylation) with AlCl3
Quantified Difference>80% shift in product distribution based on catalyst selection.
ConditionsAcylation of allylsilanes at room temperature.

Buyers scaling up C-acylation processes must procure mild Lewis acids alongside this compound to prevent catastrophic yield loss via decarbonylation.

Electrochemical yield
Reported
Yield approaches 100%
Supports one-step aldehyde synthesis route
Reported near-quantitative conversion at carbon and mercury cathodes

Superior Steric Control in Oligonucleotide Synthesis

In the activation of H-phosphonates for solid-phase oligonucleotide synthesis, sterically hindered acyl chlorides are required to prevent side reactions. While pivaloyl chloride (PivCl) is commonly used, large excesses can lead to unwanted pivaloylation of the solid support[1]. 1-Adamantanecarbonyl chloride provides an even larger steric shield, modulating reactivity to allow for highly efficient adduct formation (up to 95% yield) while minimizing off-target acylation of the support [1].

Evidence DimensionAdduct Formation Yield & Side Reactions
Target Compound DataUp to 95% yield with minimized support acylation
Comparator Or BaselinePivaloyl chloride (PivCl) (prone to support pivaloylation in excess)
Quantified DifferenceEnhanced steric protection preventing solid-support degradation.
ConditionsActivation of H-phosphonates in pyridine.

For high-value oligonucleotide synthesis, substituting PivCl with 1-adamantanecarbonyl chloride reduces support contamination and improves final product purity.

Prodrug coupling
Reported
69% mono-substituted yield; 80% hydrolysis reduction with β-cyclodextrin complexation
Supports cyclodextrin prodrug stabilization research
Serum hydrolysis context; IUdR conjugation model
Host-guest assembly
Data to verify
Enables stable β-cyclodextrin host-guest complexation on nanodiamond surfaces
Supports nanocarrier surface functionalization research
Qualitative evidence; quantitative comparison not available in source
Steric profile
Reported
Direct cage attachment provides maximum steric bulk; derived ligands achieve up to 61% ee
Supports asymmetric ligand design with steric shielding
Enantioselectivity context; Cu-catalyzed conjugate addition model
Direct reactivity
Class-level
Reacts directly with alcohols, amines, thiols, and ketone oximes without prior activation
Supports protecting-group-free acylation workflow
One-step process context; class-level inference

Synthesis of Adamantane-Based APIs

1-Adamantanecarbonyl chloride is the premier precursor for synthesizing adamantane-functionalized drugs, including intermediates for vildagliptin, adapalene, and various kinase inhibitors, where it acts as a highly efficient N-acylating agent to increase lipophilicity and target binding [1].

Solid-Phase Oligonucleotide Synthesis

It is utilized as a bulky activating agent for H-phosphonates, providing superior steric protection against unwanted solid-support acylation compared to standard reagents like pivaloyl chloride [2].

Advanced Polymer and Elastomer Synthesis

The compound is procured to synthesize adamantane-functionalized monomers (e.g., HEMA-Ad) for cyclodextrin-based host-guest self-healing elastomers, where its high reactivity ensures efficient esterification without the need for coupling agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oligonucleotide capping synthesis
Capping reagent reactivity profile
Capping efficiency and sequence purity assessment
Electrochemical aldehyde preparation
Direct one-step reduction pathway
Electrochemical yield and product purity verification
Prodrug-cyclodextrin formulation research
Host-guest recognition motif
Plasma stability context and inclusion complex characterization
Nanomaterial surface functionalization
β-cyclodextrin complexation capability
Composite stability and drug-release profiling

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2094-72-6

Wikipedia

1-Adamantanecarbonyl chloride

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